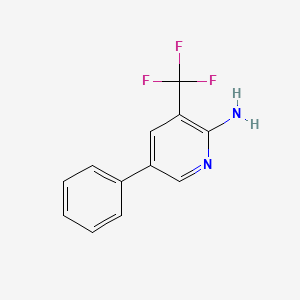

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H9F3N2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an amino group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring.

Méthodes De Préparation

The synthesis of 2-Amino-5-phenyl-3-(trifluoromethyl)pyridine can be achieved through several methods:

Reaction of 5-trifluoromethylpyridine with ammonia: This method involves the reaction of 5-trifluoromethylpyridine with ammonia to produce the target compound.

Reaction of 2-Amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate: In this method, 2-Amino-5-(trifluoromethyl)pyridine hydrochloride is reacted with sodium carbonate to generate the free base, which is then reacted with ammonia to synthesize the target compound.

Analyse Des Réactions Chimiques

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: CHFN

Functional Groups: Amino group, phenyl group, trifluoromethyl group

The unique combination of these functional groups contributes to its reactivity and biological activity, making it a valuable compound in research and industrial applications.

Chemistry

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine serves as a precursor for synthesizing various organic compounds. It is particularly useful in creating pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .

Biological Applications

The compound is being investigated for its potential biological activities. Studies indicate that derivatives with trifluoromethyl and amino groups often exhibit significant biological effects, including antimicrobial and anti-inflammatory properties .

Agriculture

In agriculture, this compound is utilized in the synthesis of crop protection agents. More than 20 agrochemicals containing this compound have been developed to combat pests effectively .

| Application | Details |

|---|---|

| Crop Protection | Derivatives are used as pesticides and herbicides . |

| Market Approval | Several products have acquired ISO common names for agricultural use. |

Material Science

The compound also finds applications in material science, particularly in the development of organic electronic materials like OLEDs (Organic Light Emitting Diodes) and OTFTs (Organic Thin-Film Transistors) due to its electronic properties.

| Field | Application | Details |

|---|---|---|

| Electronics | Precursor for organic electronic materials. | Used in OLEDs and OTFTs synthesis. |

| Corrosion Inhibition | Acts as a corrosion inhibitor in metal surface treatment. | Enhances durability of metal surfaces. |

Case Study 1: Pharmaceutical Development

A recent study highlighted the synthesis of novel TFMP derivatives aimed at treating neurodegenerative diseases. The derivatives exhibited promising results in preclinical models, demonstrating their potential as therapeutic agents .

Case Study 2: Agrochemical Innovation

Research conducted on TFMP-containing agrochemicals showed significant efficacy against common agricultural pests. The introduction of these compounds into the market has led to improved crop yields while minimizing environmental impact due to their targeted action against pests .

Mécanisme D'action

The mechanism of action of 2-Amino-5-phenyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

2-Amino-5-(trifluoromethyl)pyridine: This compound lacks the phenyl group present in this compound, which can influence its chemical properties and applications.

2-Chloro-5-(trifluoromethyl)pyridine: This compound contains a chloro group instead of an amino group, leading to different reactivity and applications.

5-(Trifluoromethyl)pyridine: This compound lacks both the amino and phenyl groups, making it less versatile in terms of chemical reactivity and applications.

The presence of the phenyl and trifluoromethyl groups in this compound makes it unique and valuable for various applications in scientific research and industry.

Activité Biologique

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of amino, phenyl, and trifluoromethyl groups, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The exact mechanisms of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Inflammation is a critical component in various diseases, and compounds with a pyridine structure have been investigated for their anti-inflammatory properties. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents . The anti-inflammatory mechanism may involve the modulation of signaling pathways associated with inflammation.

Anticancer Activity

The anticancer potential of pyridine derivatives has been a significant focus of research. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that certain derivatives can block the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells . This suggests that further exploration of this compound could reveal valuable therapeutic options for cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of This compound is essential for optimizing its biological activity. The presence of the trifluoromethyl group significantly enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy. Research has indicated that modifications to the phenyl ring can also influence biological activity, making it a target for further synthetic exploration .

Case Study 1: Anticancer Efficacy

In a study evaluating various pyridine derivatives, This compound was tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range across different tumor types, demonstrating significant cytotoxicity. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of lipopolysaccharide (LPS)-induced inflammation. Treatment with This compound resulted in a marked reduction in serum levels of pro-inflammatory cytokines compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues, supporting its potential as an anti-inflammatory agent .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Moderate | High in some derivatives |

| Anti-inflammatory Effect | Significant | Varies widely among analogs |

| Anticancer Activity | Low micromolar IC50 | Generally higher potency in analogs |

| SAR Insights | Trifluoromethyl enhances activity | Modifications on phenyl ring affect efficacy |

Propriétés

IUPAC Name |

5-phenyl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-6-9(7-17-11(10)16)8-4-2-1-3-5-8/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRFASOKUBRKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.